2-Chloro-N-[(3-methylimidazo[4,5-b]pyridin-2-yl)methyl]propanamide
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Overview
Description
2-Chloro-N-[(3-methylimidazo[4,5-b]pyridin-2-yl)methyl]propanamide is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-Chloro-N-[(3-methylimidazo[4,5-b]pyridin-2-yl)methyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine.
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by a nucleophile, often using hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid.
Reduction: The nitro group is reduced to form the required derivative of 2,3-diaminopyridine.
Cyclization: The 2,3-diaminopyridine undergoes cyclization to form the imidazo[4,5-b]pyridine core.
Final Steps:
Chemical Reactions Analysis
2-Chloro-N-[(3-methylimidazo[4,5-b]pyridin-2-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions: Typical reagents include palladium on carbon, Raney nickel, and various acids and bases.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-[(3-methylimidazo[4,5-b]pyridin-2-yl)methyl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(3-methylimidazo[4,5-b]pyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Chloro-N-[(3-methylimidazo[4,5-b]pyridin-2-yl)methyl]propanamide can be compared with other imidazo[4,5-b]pyridine derivatives:
Properties
IUPAC Name |
2-chloro-N-[(3-methylimidazo[4,5-b]pyridin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c1-7(12)11(17)14-6-9-15-8-4-3-5-13-10(8)16(9)2/h3-5,7H,6H2,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEFNTGFPUCYNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC2=C(N1C)N=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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